molecular formula C20H26N2O2 B2879173 N-[(3-Methyloxetan-3-yl)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]prop-2-enamide CAS No. 2411270-56-7

N-[(3-Methyloxetan-3-yl)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]prop-2-enamide

Cat. No.: B2879173
CAS No.: 2411270-56-7
M. Wt: 326.44
InChI Key: DUXMENSALGMGKZ-UHFFFAOYSA-N
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Description

“N-[(3-Methyloxetan-3-yl)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]prop-2-enamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a methyloxetane group, which is a type of cyclic ether .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring . The methyloxetane group is a four-membered ring containing three carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing indole groups are known to undergo a variety of reactions, including electrophilic substitution and nucleophilic addition . Methyloxetanes can participate in ring-opening reactions .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some indole-containing compounds are used as pharmaceuticals and their mechanisms of action can vary widely .

Properties

IUPAC Name

N-[(3-methyloxetan-3-yl)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-6-18(23)22(10-20(5)11-24-12-20)9-16-7-13(2)8-17-14(3)15(4)21-19(16)17/h6-8,21H,1,9-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXMENSALGMGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN(CC3(COC3)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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